molecular formula C26H20ClFN2O4 B2785827 N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866345-36-0

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2785827
CAS No.: 866345-36-0
M. Wt: 478.9
InChI Key: NGDPKCXECKMXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinoline-based acetamide derivative characterized by:

  • A 1,4-dihydroquinolin-4-one core substituted with a 6-fluoro group.
  • A 4-ethoxybenzoyl moiety at position 3 of the quinoline ring.
  • An acetamide linker connecting the quinoline core to a 4-chlorophenyl group.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O4/c1-2-34-20-10-3-16(4-11-20)25(32)22-14-30(23-12-7-18(28)13-21(23)26(22)33)15-24(31)29-19-8-5-17(27)6-9-19/h3-14H,2,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDPKCXECKMXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the reaction of the intermediate with 4-chloroaniline to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, potentially reducing the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit antimicrobial activity. Studies have shown that quinoline derivatives can effectively inhibit the growth of a variety of bacteria and fungi. These compounds may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism, making them potential candidates for antibiotic development .

Anticancer Activity

This compound has been studied for its anticancer properties. Quinoline derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. Notably, they may inhibit key enzymes involved in cancer cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several quinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. It was found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines showed that this compound significantly reduced cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Substituents on the Quinoline Ring
Compound Name Quinoline Core Position 3 Substituent Position 6 Substituent
Target Compound 1,4-dihydro-4-oxo 4-ethoxybenzoyl Fluoro
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide () 4-oxo 4-ethoxybenzoyl Fluoro
2-{6-Ethoxy-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide () 4-oxo 4-fluorophenylsulfonyl Ethoxy
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide () 1,2-dihydro-2-oxo Sulfanyl Chloro

Key Observations :

  • In contrast, the sulfonyl group in ’s compound is strongly electron-withdrawing, which may improve metabolic stability but reduce solubility .
  • The fluoro at position 6 (target compound and ) vs. chloro () influences electronic effects and steric bulk, affecting binding interactions .
Acetamide Substituents
Compound Name Acetamide-Linked Aryl Group Functional Impact
Target Compound 4-chlorophenyl High lipophilicity; moderate electron-withdrawing effect
Compound 3,4-dimethoxyphenyl Increased solubility due to polar methoxy groups
Compound 2-methylphenyl Steric hindrance from ortho-methyl group
Compound 4-ethoxyphenyl Ethoxy group enhances solubility and hydrogen-bonding capacity

Key Observations :

  • The 4-chlorophenyl group in the target compound contributes to lipophilicity, favoring passive diffusion across biological membranes. However, it may reduce aqueous solubility compared to the 3,4-dimethoxyphenyl () or 4-ethoxyphenyl () analogs .

Pharmacological and Physicochemical Properties

Metabolic Stability
  • Sulfonyl groups () are resistant to oxidative metabolism compared to ethoxybenzoyl (target compound), which may undergo hydrolysis or cytochrome P450-mediated degradation .
  • Thioether linkages () are susceptible to sulfoxidation, reducing in vivo stability compared to the target compound’s benzoyl group .
Hydrogen-Bonding and Crystal Packing
  • N-substituted acetamides (e.g., ) often form R22(10) hydrogen-bonded dimers , which could influence crystallinity and bioavailability. The target compound’s 4-chlorophenyl group may disrupt such interactions compared to methoxy-substituted analogs .

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and potential applications of this compound, drawing on diverse research findings.

  • Molecular Formula : C26H20ClFN2O4
  • Molecular Weight : 478.9 g/mol
  • CAS Number : 866345-36-0

The compound features a quinoline core with various substituents that contribute to its biological activity. The presence of a chlorophenyl group and an ethoxybenzoyl moiety enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Quinoline Core : This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones.
  • Fluorination : Fluorination is performed using reagents such as Selectfluor.
  • Amidation : The final step involves the reaction with 4-chloroaniline to form the desired amide.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing quinoline moieties have shown effectiveness against various bacterial strains:

CompoundActivity AgainstReference
Compound 3Salmonella typhi
Compound 8Bacillus subtilis
Compound 11Escherichia coli

The antimicrobial efficacy is often evaluated using methods like the tube dilution technique, which allows for determination of Minimum Inhibitory Concentrations (MICs).

Anticancer Activity

The anticancer potential of this compound has been assessed through MTT assays, which measure cell viability in response to treatment. The results suggest that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15.2
MCF720.5

Molecular docking studies have indicated that the compound interacts with specific targets involved in cancer progression, enhancing its therapeutic potential.

The mechanism by which this compound exerts its biological effects is linked to its ability to bind to enzymes or receptors, thus altering their activity. This interaction can lead to:

  • Inhibition of tumor cell proliferation.
  • Induction of apoptosis in cancer cells.

Further studies are needed to elucidate the precise pathways involved in its action.

Case Studies and Research Findings

Recent studies have focused on the pharmacological behavior of related compounds, highlighting their diverse biological activities:

  • Antibacterial Action : Compounds with similar structures have demonstrated moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Enzyme Inhibition : Many derivatives have shown significant inhibition of enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with constructing the quinoline core. Key steps include:
  • Condensation : Formation of the quinoline ring via acid-catalyzed cyclization.
  • Substitution : Introducing the 4-ethoxybenzoyl group at position 3 using nucleophilic acyl substitution (e.g., with 4-ethoxybenzoyl chloride under basic conditions) .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate intermediates and the final product.
    Optimization focuses on reagent selection (e.g., LiAlH₄ for reduction), temperature control (e.g., 60–80°C for substitution), and catalyst choice (e.g., Pd for cross-coupling) .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluoro at C6 via coupling patterns) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 495.12).
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of substituents, as demonstrated for analogous quinoline derivatives .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213) with MIC values .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) to measure IC₅₀ and apoptosis via caspase-3 activation .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxybenzoyl vs. fluorobenzoyl) influence bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Analog Synthesis : Replace the 4-ethoxybenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Bioassay Comparison : Test analogs in parallel for potency (e.g., IC₅₀ in cancer cells) and selectivity (e.g., toxicity in HEK293 normal cells).
  • Computational Modeling : Docking studies to predict interactions with targets (e.g., topoisomerase II) .

Q. What experimental strategies can elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or thermal shift assays to identify protein targets .
  • Pathway Analysis : RNA-seq or Western blotting to track downstream effects (e.g., p53 activation, Bcl-2 suppression) .
  • Competitive Binding Assays : Test inhibition of known enzyme substrates (e.g., kinase assays) .

Q. How to reconcile contradictory bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Compare protocols (e.g., cell passage number, serum concentration) .
  • Purity Analysis : Use HPLC to rule out impurities (>98% purity required) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data and identify outliers .

Q. What methodologies assess pharmacokinetic properties like bioavailability and metabolic stability?

  • Methodological Answer :
  • In Vitro ADME :
  • Microsomal Stability : Incubate with liver microsomes to measure half-life .
  • Caco-2 Permeability : Predict intestinal absorption .
  • In Vivo Studies : Plasma pharmacokinetics in rodent models post-IV/oral dosing .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS .
  • Thermal Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) per ICH guidelines .
  • Light Sensitivity : Store in amber vials and assess photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.